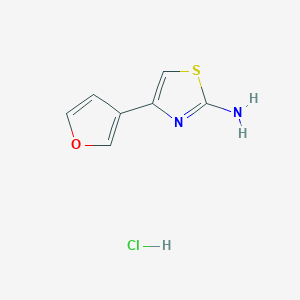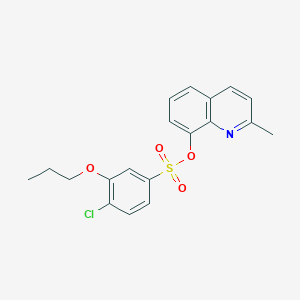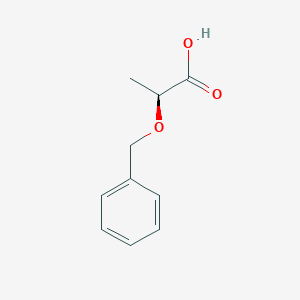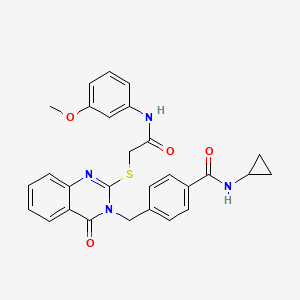![molecular formula C20H13BrFN7O3 B2439637 5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1020488-93-0](/img/structure/B2439637.png)
5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been synthesized and evaluated for their anticancer activity against a variety of human tumor cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the design and creation of a series of novel compounds . The synthesized derivatives are then assessed for their in vitro anti-proliferative activities against various cancer cells .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, a 4-fluorophenyl group, and a furan-2-carboxamide moiety .Scientific Research Applications
Antiviral Applications
Studies on heterocyclic compounds, including those related to the given compound, have demonstrated antiviral activities, particularly against avian influenza (H5N1). Compounds with structural similarities have shown promising antiviral activity, highlighting the potential for research into novel antiviral agents (E. M. Flefel et al., 2012).
Anticancer and Anti-inflammatory Applications
Research into pyrazolo[3,4-d]pyrimidines derivatives has identified compounds with significant anticancer and anti-5-lipoxygenase activities, indicating potential for the development of new therapeutic agents targeting cancer and inflammation (A. Rahmouni et al., 2016).
Antiprotozoal Applications
Novel dicationic imidazo[1,2-a]pyridines and related compounds have shown potent antiprotozoal activities, suggesting the utility of similar heterocyclic structures in combating protozoal infections (M. Ismail et al., 2004).
Synthesis and Structural Analysis
The synthesis of related heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, has been extensively studied, providing valuable insights into the chemical properties and potential modifications to enhance biological activity or other desirable traits (Anil R. Morabia & Y. Naliapara, 2014).
Fungicidal Applications
Analogues of systemic fungicides have been synthesized, demonstrating the potential for compounds with similar structures to serve as effective fungicides, particularly against Basidiomycete species (J. Huppatz, 1985).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN7O3/c1-10-8-16(24-19(31)14-6-7-15(21)32-14)29(27-10)20-25-17-13(18(30)26-20)9-23-28(17)12-4-2-11(22)3-5-12/h2-9H,1H3,(H,24,31)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZLUVQDTWZLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2439555.png)
![methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2439557.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)



![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)



![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)
